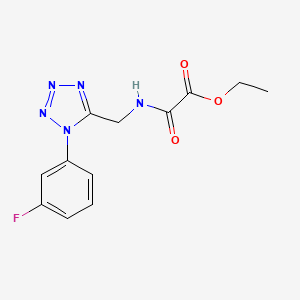

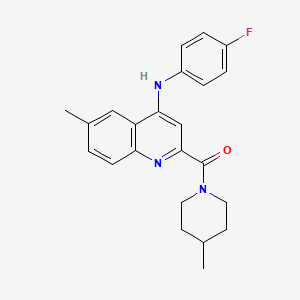

![molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3](/img/structure/B2897260.png)

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” likely belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclic structure that is made up of a three-ring system with nine atoms, and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds, such as those based on 9-borabicyclo[3.3.1]nonane (9-BBN), have been developed for Suzuki–Miyaura coupling reactions .Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” are not available, similar compounds have been used in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique

Synthesis and Conformational Analysis

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride is involved in the synthesis of various azabicyclo compounds. Miyano et al. (1988) described a method for preparing related compounds, focusing on their conformational analysis and chemical properties (Miyano et al., 1988).

Antiarrhythmic Properties

Thompson et al. (1987) explored the antiarrhythmic properties of similar azabicyclo[3.3.1]nonane derivatives, demonstrating their effectiveness in preventing ventricular tachycardia in anesthetized dogs (Thompson et al., 1987).

Stereoelectronic Effects in Reactivity

Laconsay et al. (2022) studied hyperconjugation/conjugation through-bond stereoelectronic effects in 3-azabicyclo[3.3.1]nonanes to understand differences in reactivity between related compounds (Laconsay et al., 2022).

Chlorination Features

Atroshchenko et al. (2006) investigated the electrophilic chlorine addition to 3-substituted 1,5-dinitro-3-azabicyclo[3.3.1]-non-6-enes, a process relevant to the study of chloromethyl azabicyclo nonane derivatives (Atroshchenko et al., 2006).

Antiprotozoal Activity

Seebacher et al. (2005) synthesized 2-azabicyclo[3.2.2]nonanes and tested their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential applications in antiprotozoal treatments (Seebacher et al., 2005).

Orientations Futures

While specific future directions for “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, research into similar compounds continues to be an active area of study . For example, synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives continue to provide insights into their potential applications .

Mécanisme D'action

Target of Action

The primary targets of 5-(Chloromethyl)-1-azabicyclo[33Compounds with similar azabicyclo structures, such as acynonapyr, have been found to exhibit high activity against spider mite species in the genera tetranychus and panonychus .

Mode of Action

For instance, nonempirical calculations suggest that 3,7-dimethyl-3,7-diaza compounds are generally more prone to adopt the “chair-boat” (CB) conformation .

Biochemical Pathways

The biochemical pathways affected by 5-(Chloromethyl)-1-azabicyclo[33The synthesis of similar azabicyclo compounds has been discussed , which could potentially provide insights into the biochemical pathways they might affect.

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been reported to exhibit high activity against certain mite species .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been used in various environments, including vegetables, tea, citrus, cut flowers, almond, pome fruit, hops, and turf .

Propriétés

IUPAC Name |

5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNZCOCKVJDSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2897191.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)

![Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate](/img/structure/B2897199.png)